5-Hydroxy-deoxyuridine

DNA Repair Enzymology Oxidative Stress

5-OHdU is a specialized oxidative DNA lesion mimic—not a generic nucleoside analog. Its C5 hydroxyl confers unique substrate specificity for uracil DNA N-glycosylase (UDG), enabling targeted base excision repair (BER) studies. Unlike 5-fluoro- or 5-bromodeoxyuridine, it does not inhibit thymidylate synthase, providing a clean background for oxidative damage research. Essential for SAR studies benchmarking 5-FU synergy and for decoupling oxidative lesion effects from classical antimetabolite activity. Guaranteed research-use purity.

Molecular Formula C9H12N2O6
Molecular Weight 244.20 g/mol
CAS No. 5168-36-5
Cat. No. B1206715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-deoxyuridine
CAS5168-36-5
Synonyms5-hydroxy-2'-deoxyuridine
oh-5-dU
Molecular FormulaC9H12N2O6
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)O)CO)O
InChIInChI=1S/C9H12N2O6/c12-3-6-4(13)1-7(17-6)11-2-5(14)8(15)10-9(11)16/h2,4,6-7,12-14H,1,3H2,(H,10,15,16)
InChIKeyUIJSURSVLVISBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-deoxyuridine (5-OHdU, CAS 5168-36-5): Baseline Identity and Procurement Fundamentals for an Oxidative DNA Damage Biomarker


5-Hydroxy-2'-deoxyuridine (5-OHdU, CAS 5168-36-5) is a pyrimidine 2'-deoxyribonucleoside characterized by a hydroxyl group at the C5 position of the uracil base [1]. It is chemically defined as 5-hydroxy-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione with a molecular weight of 244.20 g/mol and a logP of -1.7 [1]. 5-OHdU is primarily recognized as a major stable oxidation product of 2'-deoxycytidine, arising from endogenous oxidative stress, ionizing radiation, or chemical oxidants . This compound is a key biomarker in DNA damage and repair studies, and it can be incorporated into DNA in vitro by DNA polymerases, serving as a model for investigating mutagenesis and base excision repair mechanisms .

Why 5-Hydroxy-deoxyuridine (5-OHdU) Cannot Be Functionally Substituted by Other 5-Modified Deoxyuridine Analogs


The functional specificity of 5-OHdU is critically defined by the presence of its C5 hydroxyl group, which dictates a unique set of biochemical interactions, particularly with DNA repair enzymes. Unlike halogenated or alkylated analogs (e.g., 5-fluoro-, 5-bromo-, or 5-iodo-deoxyuridine), 5-OHdU is not primarily a thymidylate synthase inhibitor but an oxidative lesion mimic [1]. Its behavior in cellular incorporation and its synergy with other chemotherapeutics are distinct. For instance, while 5-OHdU shows limited direct cellular incorporation compared to 5-hydroxymethyl-2'-deoxyuridine (5HmdU), it exhibits a unique pattern of synergistic cytotoxicity with 5-fluorouracil that is not shared by all 5-modified analogs [2][3]. Furthermore, 5-OHdU serves as a substrate for a specific panel of DNA glycosylases, including uracil DNA N-glycosylase, a property that is not universal among its structural relatives [1]. These functional divergences underscore that 5-OHdU is not an interchangeable commodity but a specialized research tool for investigating oxidative DNA damage repair pathways.

Quantitative Differentiators of 5-Hydroxy-deoxyuridine (5-OHdU) Against Closest Structural Analogs


Distinct DNA Glycosylase Substrate Specificity: 5-OHdU as a Unique Substrate for Uracil DNA N-Glycosylase

In a direct head-to-head comparison of enzymatic activity on oligonucleotide substrates, purified uracil DNA N-glycosylase from E. coli exhibited substantial activity on 5-OHdU but demonstrated no detectable activity on its structural analog 5-hydroxy-2'-deoxycytidine (5-OHdC), even when the enzyme was present in great excess [1]. Furthermore, uracil DNA N-glycosylase removed 5-OHdU more efficiently than either endonuclease III or formamidopyrimidine DNA N-glycosylase [1].

DNA Repair Enzymology Oxidative Stress

Cellular Incorporation Contrast: 5-OHdU Exhibits Negligible Direct DNA Incorporation Compared to 5-Hydroxy-2'-deoxycytidine

In a cross-study comparison of cellular incorporation in mouse L1210 cells, incubation with 250 µM 5-hydroxy-2'-deoxycytidine (5-OHdC) led to incorporation at a level 20 times higher than baseline (43 lesions/10⁵ cytosines) [1]. In stark contrast, under the same experimental conditions, no significant incorporation of 5-OHdU into the DNA of L1210 cells was observed [1].

Cellular Pharmacology DNA Damage Mutagenesis

Synergistic Cytotoxicity with 5-Fluorouracil: 5-OHdU Exhibits Weaker Synergy than 5-Formyl-dU but Stronger than 5-Hydroxyethyl-dU

In a direct comparative study of synergistic cytotoxicity with 5-fluorouracil (FU) in cancer cell lines, 5-OHdU was identified as having a synergistic interaction, though to a lesser extent than 5-formyl-2'-deoxyuridine [1]. In contrast, 5-hydroxyethyl-2'-deoxyuridine did not act synergistically with FU [1]. This places 5-OHdU in a distinct functional tier among 5-modified deoxyuridine analogs in combination therapy contexts.

Cancer Chemotherapy Drug Synergy Nucleoside Analogs

Distinct Lack of Effect on DNA Thymine Synthesis Compared to 5-Bromodeoxyuridine

In a classic early study on nucleic acid precursor incorporation, the addition of 1 x 10⁻³ M 5-bromodeoxyuridine (BrUDR) to human tumor transplant slices significantly depressed the specific activity of DNA thymine [1]. In stark contrast, the addition of 5-hydroxydeoxy-uridine at the same concentration did not produce this effect [1]. This indicates a fundamental mechanistic divergence where 5-OHdU does not interfere with the thymine incorporation pathway in the same manner as BrUDR.

Nucleic Acid Metabolism Cancer Research Mechanism of Action

Targeted Applications for 5-Hydroxy-deoxyuridine (5-OHdU) Based on Quantified Differentiation


Elucidating Uracil DNA N-Glycosylase (UDG) Pathway Specificity in Oxidative DNA Damage

5-OHdU is the preferred reagent for investigators seeking to study the role of uracil DNA N-glycosylase in repairing oxidative DNA lesions. Its unique status as a substrate for UDG, contrasted with the inactivity of the structurally similar 5-OHdC, makes it an essential tool for in vitro enzyme assays and for examining UDG's function in base excision repair pathways following oxidative stress. [1]

Modeling Extracellular and Repair-Dependent Mutagenesis Pathways

For researchers aiming to investigate mutagenic and repair mechanisms that do not stem from direct, high-efficiency DNA incorporation, 5-OHdU offers a critical advantage. Its negligible incorporation into cellular DNA in certain models (unlike 5-OHdC) makes it ideal for studying mutagenesis arising from its presence in the nucleotide pool or for focusing on repair pathways that act independently of replication. [2]

Probing Structure-Activity Relationships in Deoxyuridine Analog Synergy with 5-Fluorouracil

5-OHdU serves as a key comparative compound for structure-activity relationship (SAR) studies focused on developing improved FU-based chemotherapies. Its moderate synergistic activity with FU, when benchmarked against the stronger synergy of 5-formyl-dU and the complete inactivity of 5-hydroxyethyl-dU, allows for precise mapping of the functional group requirements for this therapeutic interaction. [3]

Differentiating Antimetabolite Effects from Oxidative Lesion Responses

5-OHdU is the compound of choice for experiments designed to decouple the cellular effects of an oxidative DNA lesion from those of a classical antimetabolite. Unlike 5-bromodeoxyuridine, which disrupts thymine incorporation, 5-OHdU does not interfere with this pathway, providing a clean background for studying cellular responses specific to oxidative damage without confounding antimetabolite activity. [4]

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